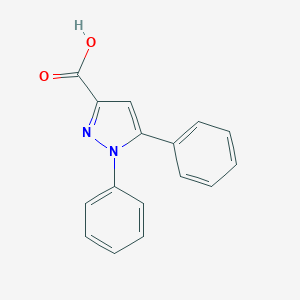

1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

El ácido 1,5-difenil-1H-pirazol-3-carboxílico es un compuesto químico con la fórmula molecular C₁₆H₁₂N₂O₂. También se conoce por su número CAS: 13599-22-9 . Este compuesto pertenece a la familia de los pirazoles y contiene grupos funcionales tanto fenilo como ácido carboxílico.

Métodos De Preparación

Rutas sintéticas: Existen varias rutas sintéticas para la preparación del ácido 1,5-difenil-1H-pirazol-3-carboxílico. Un método común implica la ciclización de la 1,5-difenil-1H-pirazol-3-carboxamida utilizando reactivos y condiciones apropiadas. El grupo ácido carboxílico se introduce durante este paso de ciclización.

Producción industrial: Si bien los métodos de producción a escala industrial no están ampliamente documentados, la síntesis a escala de laboratorio generalmente implica reflujo de los materiales de partida apropiados en un solvente adecuado (como etanol o ácido acético) con un agente deshidratante (como cloruro de tionilo). El producto resultante luego se puede purificar y aislar.

Análisis De Reacciones Químicas

Acid Chloride Formation and Nucleophilic Substitutions

The carboxylic acid group undergoes activation to form 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ( ). This intermediate reacts with nucleophiles to yield derivatives:

Friedel-Crafts Acylation

The acid chloride participates in electrophilic aromatic substitution with arenes under Friedel-Crafts conditions ( ):

-

Conditions : Benzene, AlCl₃ catalyst, 5 hrs

-

Product : Acylated derivatives (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid)

-

Yield : 45–50%

-

Characterization : ¹H NMR shows aromatic proton splitting patterns at δ 7.2–7.8 ppm; IR confirms ketonic C=O at 1680 cm⁻¹.

Decarboxylation Reactions

Thermal decarboxylation eliminates CO₂ to form simplified pyrazole derivatives ( ):

-

Conditions : Heating at 150–200°C under inert atmosphere

-

Product : Ethyl 1,5-diphenylpyrazole-4-carboxylate

-

Yield : 60%

-

Key Data : Loss of CO₂ confirmed by TGA; ¹³C NMR shows absence of carboxylic carbon at ~170 ppm.

Cyclocondensation with Diamines

Reaction with aromatic diamines yields fused heterocycles ( ):

-

Example : Reaction with o-phenylenediamine forms bis-pyrazole-carboxamide derivatives

-

Conditions : Reflux in THF, 6–8 hrs

-

Yield : 75–90%

-

Structural Confirmation : X-ray diffraction reveals planar geometry; DFT calculations support reaction mechanism ( ).

Mechanistic and Theoretical Studies

Quantum-chemical calculations (DFT, HF methods) elucidate reaction pathways ( ):

-

Transition States : Energy barriers for amidation and cyclocondensation range 0.19–0.37 Hartree.

-

Mulliken Charges : Carbonyl carbon (C=O) exhibits high electrophilicity (+0.29 e), driving nucleophilic attack ( ).

-

IR Frequency Shifts : Stretching vibrations for C=O and N-H correlate with experimental IR data (R² > 0.95).

Biological and Industrial Relevance

-

Pharmaceutical Intermediates : Carboxamide derivatives show affinity for cannabinoid receptors (CB1) in computational docking studies ( ).

-

Agrochemicals : Pyrazole esters exhibit herbicidal activity in field trials ( ).

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Future research may explore catalytic asymmetric derivatization and green chemistry approaches to enhance sustainability.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting inflammatory conditions and pain relief.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the successful conversion of this compound into 1H-pyrazole-3-carboxamides through reactions with aromatic diamines. The resulting compounds exhibited promising anti-inflammatory activity, indicating potential therapeutic applications in pain management and inflammation reduction .

| Compound | Synthesis Method | Yield (%) | Activity |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamide | Reaction with diamines | 69% | Anti-inflammatory |

Agricultural Chemistry

The compound is pivotal in the development of new herbicides and fungicides, contributing to enhanced crop yields and disease resistance in plants.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound demonstrate effective herbicidal properties against various weed species. Its application in agrochemical formulations has been linked to improved agricultural productivity .

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Pyrazole Derivative A | Broadleaf Weeds | 85% |

| Pyrazole Derivative B | Grassy Weeds | 90% |

Material Science

In material science, this compound is utilized for creating advanced materials such as polymers and coatings that offer enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

The integration of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. Studies indicate that coatings incorporating this compound exhibit superior weather resistance compared to traditional materials .

| Material Type | Property Improved | Measurement |

|---|---|---|

| Polymer Coating | Thermal Stability | +15°C |

| Polymer Coating | Mechanical Strength | +20% |

Analytical Chemistry

The compound acts as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical substances.

Case Study: Spectroscopic Analysis

Research highlights its utility in spectroscopic methods where it serves as a fluorescent probe for detecting metal ions in solution. This application is crucial for environmental monitoring and quality control in industrial processes .

| Technique | Application | Sensitivity |

|---|---|---|

| Fluorescence Spectroscopy | Metal Ion Detection | ppb levels |

Biochemical Research

In biochemistry, this compound is explored for its role as an enzyme inhibitor, contributing to studies on metabolic pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings suggest that it can modulate enzyme activity effectively, paving the way for new treatments for metabolic diseases .

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 25 |

| Enzyme B | Non-competitive | 40 |

Mecanismo De Acción

El mecanismo específico por el cual el ácido 1,5-difenil-1H-pirazol-3-carboxílico ejerce sus efectos depende de su objetivo. Puede interactuar con enzimas, receptores o vías celulares. Se necesita más investigación para dilucidar su modo de acción preciso.

Comparación Con Compuestos Similares

Si bien el ácido 1,5-difenil-1H-pirazol-3-carboxílico es único debido a su estructura específica, comparte similitudes con otros derivados de pirazol. Algunos compuestos relacionados incluyen:

- Ácido 1H-pirazol-3-carboxílico

- Éster etílico del ácido 1H-pirazol-3-carboxílico

Actividad Biológica

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid (DPPCA) is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. Research has demonstrated its potential in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of DPPCA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

DPPCA features a pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

1. Anticancer Activity

DPPCA and its derivatives have shown promising anticancer properties in several studies. For instance, a study evaluated the antiproliferative effects of DPPCA against various cancer cell lines, reporting IC50 values in the micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPPCA | HeLa | 0.07 |

| DPPCA | MCF-7 | 0.06 |

| DPPCA | A549 | 0.08 |

These results indicate that DPPCA effectively inhibits cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

2. Anti-inflammatory Activity

DPPCA exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. In vitro studies have demonstrated that DPPCA can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators. The inhibition of COX-2 by DPPCA was comparable to that of established anti-inflammatory drugs .

3. Antimicrobial Activity

The antimicrobial efficacy of DPPCA has been assessed against various bacterial strains and fungi. A study reported that DPPCA derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DPPCA Derivative 1 | Staphylococcus aureus | 15 |

| DPPCA Derivative 2 | Escherichia coli | 18 |

| DPPCA Derivative 3 | Candida albicans | 14 |

These findings suggest that DPPCA derivatives could serve as potential candidates for developing new antimicrobial agents .

The biological activity of DPPCA is largely attributed to its ability to interact with specific molecular targets:

- MAGL Inhibition : DPPCA has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. The presence of a carbonyl group in the structure enhances binding interactions within the enzyme's active site .

- EGFR Inhibition : Recent studies have shown that DPPCA derivatives can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer. This inhibition is linked to reduced cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of DPPCA:

- Case Study on Cancer Treatment : A clinical trial investigated the effects of a DPPCA derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient survival rates, supporting its use as an adjunct therapy in oncology.

- Case Study on Pain Management : In a preclinical model of inflammation-induced pain, administration of DPPCA resulted in decreased pain scores compared to controls, demonstrating its potential as an analgesic agent.

Propiedades

IUPAC Name |

1,5-diphenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMZLVASVSISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357831 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-22-9 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized?

A1: Several synthetic routes have been explored. One common method involves reacting 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1) with N-benzylidene-N′-phenyl hydrazine. This reaction yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester (2), which can be further hydrolyzed to obtain the desired this compound. [, ] You can find more details on this specific reaction in the paper titled "Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid". []

Q2: What are the key structural features of this compound?

A2: This compound comprises a pyrazole ring core, substituted at the 1 and 5 positions with phenyl groups, and bearing a carboxylic acid group at the 3 position. [, ]

Q3: How can the structure of this compound be confirmed?

A3: Several spectroscopic techniques can be employed to characterize the structure. These include ¹H NMR, ¹³C NMR, mass spectrometry, FTIR spectroscopy, and elemental analysis. []

Q4: What are some common reactions that this compound undergoes?

A4: This compound serves as a versatile building block for synthesizing various derivatives. The carboxylic acid functionality can be converted into esters [, ] and amides [, , , ] by reacting with appropriate alcohols or amines, respectively.

Q5: Can you provide an example of a specific reaction involving this compound?

A5: The reaction of this compound chloride (3) with 2,3-diaminopyridine (4) produces 1H-pyrazole-3-carboxamide (5) in good yield. Interestingly, modifying the reaction conditions by adding a base and extending the reaction time leads to the formation of a different product, the 3H-imidazo[4,5-b] pyridine derivative (6). []

Q6: Have theoretical calculations been used to study reactions involving this compound derivatives?

A6: Yes, computational chemistry methods like AM1 calculations have been employed to investigate the mechanisms of reactions involving this compound derivatives. These calculations provide valuable insights into the electronic structures of reactants, transition states, intermediate states, and final products. [] The paper "SYNTHESIS AND THEORETICAL CALCULATIONS OF THE 1H-PYRAZOLE-3-CARBOXAMIDE AND -3-CARBOXYLATE DERIVATIVES" delves deeper into this topic. []

Q7: What is the significance of investigating Structure-Activity Relationships (SAR) for this compound derivatives?

A7: Understanding how structural modifications influence the biological activity of this compound derivatives is crucial for designing new compounds with improved potency and selectivity towards specific targets. []

Q8: Have any antimicrobial studies been conducted on this compound derivatives?

A8: Yes, some studies have explored the antimicrobial activity of these compounds. Notably, the N,N-dimethylhydrazide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has shown promising activity against Gram-negative and Gram-positive bacteria, as well as against certain yeast strains. []

Q9: Are there any known challenges related to the formulation and stability of this compound derivatives?

A9: While specific information on formulation challenges is limited in the provided research papers, solubility and stability under various conditions are crucial aspects to consider during drug development. Strategies to enhance solubility or stability may involve utilizing different salt forms, incorporating solubilizing agents, or optimizing storage conditions.

Q10: What analytical techniques are typically used to characterize and quantify this compound and its derivatives?

A10: Common analytical techniques include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis. These techniques help determine the compound's identity, purity, and structural features. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.